N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in the development of new drugs as it exhibits unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes and receptors in the body, which play a crucial role in the development and progression of various diseases. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, which makes it a promising candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine exhibits unique biochemical and physiological effects, which make it a promising candidate for the development of new drugs. This compound has been shown to inhibit the activity of various enzymes and receptors in the body, which play a crucial role in the development and progression of various diseases. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, which makes it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine has several advantages and limitations for lab experiments. One of the main advantages of this compound is its unique biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, which makes it readily available for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine. One of the main areas of future research is the development of new drugs based on the unique biochemical and physiological effects of this compound. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, which makes it a promising candidate for the treatment of neurological disorders. Further research in this area could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on the optimization of the synthesis method for this compound, which could lead to more efficient and cost-effective production methods.
Synthesis Methods
The synthesis method of N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine involves the reaction of 3-(1,2-oxazinan-2-yl)propanoic acid with 1-(3,4-difluorophenyl)piperidin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine has been extensively studied for its potential use in the development of new drugs. This compound exhibits unique biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool in neuroscience research.
properties
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O2/c19-16-6-5-14(12-17(16)20)21-15-4-3-8-22(13-15)18(24)7-10-23-9-1-2-11-25-23/h5-6,12,15,21H,1-4,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYMIQQBQSJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.